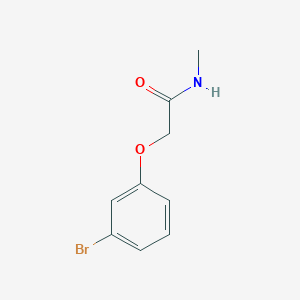
2-(3-bromophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of phthalic anhydride with selected amino-containing compounds . This process was developed as a green synthesis technique, involving short reaction times, without utilizing any phase transfer, catalysts, or solvent during the reaction .
Molecular Structure Analysis
The molecular structure of similar compounds like “2-(3-Bromophenoxy)tetrahydro-2H-pyran” has been reported . The molecular formula is C11H13BrO2, with an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-(3-Bromophenoxy)tetrahydro-2H-pyran” have been reported . It has a molecular weight of 257.12 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
A study focused on the synthesis of novel acetamide derivatives, including compounds similar to "2-(3-bromophenoxy)-N-methylacetamide," to assess their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The research highlighted the significance of the bromo group in enhancing the activity of these compounds, suggesting their utility in medicinal chemistry as potential leads for drug development (Rani, Pal, Hegde, & Hashim, 2016).
Bromophenols in Marine Algae
Another study isolated bromophenol derivatives from the red alga Rhodomela confervoides, focusing on compounds with structural similarities to "2-(3-bromophenoxy)-N-methylacetamide." While these compounds were found inactive against microorganisms and cancer cell lines, their isolation and structural elucidation contribute to the understanding of marine natural products and their potential applications in drug discovery (Zhao et al., 2005).
Antimicrobial Profiles of Schiff Bases and Thiazolidinone Derivatives
Research on the synthesis of Schiff bases and thiazolidinone derivatives from compounds structurally related to "2-(3-bromophenoxy)-N-methylacetamide" revealed their antibacterial and antifungal activities. This study emphasizes the chemical versatility of the bromophenol moiety and its potential in creating compounds with significant antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
IR Spectrum Analysis of N-Methylacetamide
A detailed study on the infrared spectrum (IR) characteristics of amide I, II, and III bands in N-methylacetamide, closely related to "2-(3-bromophenoxy)-N-methylacetamide," provides insight into the fundamental chemical properties of acetamide compounds. This research has implications for organic chemistry, analytical chemistry, and chemical biology, offering a deeper understanding of amide bond characteristics and their contributions to the IR spectrum (Ji et al., 2020).
Antibacterial Activity of Marine Red Algae
A study extracting bromophenols from Rhodomela confervoides, similar in structure to "2-(3-bromophenoxy)-N-methylacetamide," highlighted their antibacterial properties. This research underscores the potential of naturally occurring bromophenols in contributing to the development of new antibacterial agents (Xu et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
For instance, derivatives of bromophenoxy compounds have been studied for their inhibitory effects on human cytomegalovirus replication
Mode of Action
For instance, they can bind to the active sites of enzymes, thereby inhibiting their function . The specific interaction of 2-(3-bromophenoxy)-N-methylacetamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For instance, bromophenoxy compounds have been associated with the inhibition of viral replication pathways
Result of Action
Similar compounds have been reported to exhibit antiviral properties by inhibiting viral replication
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDWTWTRWUHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

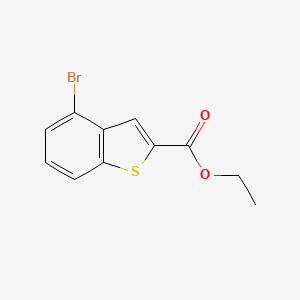
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2957349.png)
![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B2957356.png)
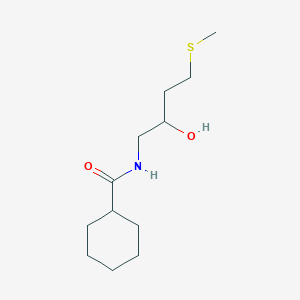
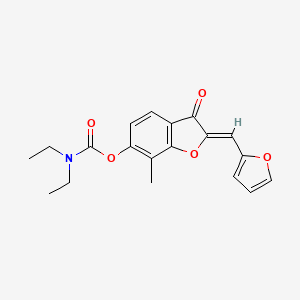
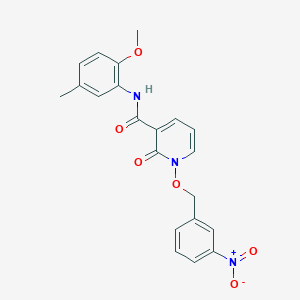
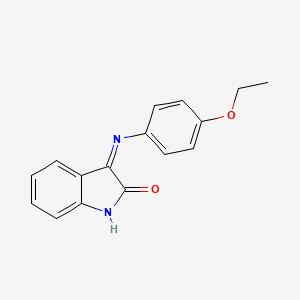
![N-phenethyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957361.png)


![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2957368.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)